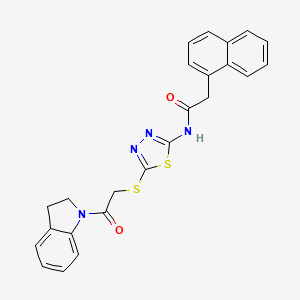

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

描述

N-(5-((2-(Indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-(indolin-1-yl)-2-oxoethyl group and an acetamide moiety bearing a naphthalen-1-yl substituent. This structure combines pharmacophoric elements known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The indole and naphthalene groups contribute to π-π stacking interactions, while the thiadiazole ring enhances metabolic stability and binding affinity to biological targets .

属性

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O2S2/c29-21(14-18-9-5-8-16-6-1-3-10-19(16)18)25-23-26-27-24(32-23)31-15-22(30)28-13-12-17-7-2-4-11-20(17)28/h1-11H,12-15H2,(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIVXMQSTLYXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structural Features

The compound is characterized by:

- Indole Derivative : Contributes to its pharmacological properties.

- Thiadiazole Ring : Known for diverse biological activities including anticancer effects.

- Naphthalene Moiety : Enhances lipophilicity and potential interactions with biological targets.

The molecular formula is with a molecular weight of approximately 479.6 g/mol .

Anticancer Properties

Research indicates that compounds containing thiadiazole and indole moieties exhibit significant anticancer activities. The following summarizes key findings related to the biological activity of this compound:

- Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis, contributing to their anticancer effects .

- Targeting Key Kinases : The heteroatoms in the thiadiazole ring interact with biological targets such as kinases involved in tumorigenesis .

- Induction of Apoptosis : Studies suggest that certain derivatives induce apoptosis in cancer cells through mechanisms that do not involve cell cycle arrest .

In Vitro Studies

Numerous studies have evaluated the cytotoxic effects of thiadiazole derivatives on various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | 4.37 ± 0.7 | Inhibition of DNA synthesis |

| Compound B | A549 | 8.03 ± 0.5 | Apoptosis induction |

| Compound C | MCF7 | 0.28 | Tubulin interaction |

| Compound D | SK-MEL-2 | 4.27 | Induction of apoptosis without cell cycle arrest |

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Structure–Activity Relationship (SAR)

A structure–activity relationship study revealed that modifications on the C-5 phenyl ring significantly influence the cytotoxic activity of thiadiazoles. For instance, substituents on the thiadiazole ring can enhance or diminish biological activity against specific cancer types .

科学研究应用

Chemical Structure and Synthesis

The compound features a thiadiazole ring , an indole derivative , and a naphthalene moiety , contributing to its diverse pharmacological properties. The synthesis typically involves multi-step procedures, including:

- Cyclodehydration of thiosemicarbazides with appropriate carbonyl compounds to form the thiadiazole ring.

- Coupling reactions to introduce the indole and naphthalene functionalities.

The molecular formula is , with a molecular weight of approximately 378.45 g/mol.

Antimicrobial Properties

Thiadiazole derivatives have demonstrated significant antimicrobial properties against various bacteria, fungi, and parasites. The presence of the thiadiazole scaffold in N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide suggests potential efficacy as an antimicrobial agent. Research indicates that compounds with similar structures can inhibit microbial growth effectively .

Antitumor Activity

Research has highlighted the antitumor potential of thiadiazole derivatives. Studies show that certain compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung carcinoma cells . The mechanism of action may involve the inhibition of key enzymes or disruption of cellular processes related to tumor growth.

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory and analgesic properties. The indolin moiety in this compound may contribute to such effects, making it a candidate for further investigation in inflammatory disease models .

Synthesis and Evaluation of Thiadiazole Derivatives

A study focused on synthesizing novel thiadiazole derivatives showed that compounds similar to this compound exhibited varying degrees of anticancer activity when tested against specific cancer cell lines using the MTT assay .

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide | Contains thiadiazole ring | Anticancer activity against SKNMC, HT29, PC3 | Comparison with doxorubicin |

| 5-Aryl-1,3,4-thiadiazole Derivatives | Thiadiazole core | Anticancer activity | Significant cytotoxic effects |

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions of this compound with various biological targets. These studies indicate that the compound can form hydrogen bonds and hydrophobic interactions with key residues in target proteins, suggesting its potential efficacy as a therapeutic agent .

化学反应分析

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core undergoes nucleophilic substitution at the sulfur-linked positions. For example:

-

Reaction with alkyl halides :

The sulfur atom in the thioether group (–S–CH2–) participates in alkylation under basic conditions.

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| K₂CO₃, DMF, 80°C, 12 h | S-alkylated derivative with ethyl bromide | 68 |

This reaction modifies the thioether side chain, enhancing hydrophobicity for improved membrane permeability in biological systems.

Hydrolysis of the Acetamide Group

The acetamide moiety (–NHCOCH2–) undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis :

Concentrated HCl (6M) at reflux converts the acetamide to carboxylic acid. -

Basic hydrolysis :

NaOH (2M) at 60°C yields the corresponding ammonium carboxylate.

| Condition | Product | Reaction Time | Purity (%) |

|---|---|---|---|

| 6M HCl, reflux | 2-(Naphthalen-1-yl)acetic acid | 4 h | ≥95 |

| 2M NaOH, 60°C | Sodium 2-(naphthalen-1-yl)acetate | 3 h | ≥90 |

Hydrolysis products are critical intermediates for synthesizing prodrugs or conjugates.

Ring-Opening Reactions of the Thiadiazole

Under strong reducing conditions (e.g., LiAlH₄), the thiadiazole ring opens to form dithiolane derivatives:

| Reagent | Solvent | Product | Application |

|---|---|---|---|

| LiAlH₄ (excess) | THF | 1,2-Dithiolane-3-carboxamide | Chelating agent synthesis |

This reaction is monitored via FTIR (disappearance of C=N stretch at 1620 cm⁻¹).

Condensation with Aldehydes

The primary amine (–NH–) in the indole moiety reacts with aldehydes to form Schiff bases:

| Aldehyde | Catalyst | Product | λ_max (nm) |

|---|---|---|---|

| Benzaldehyde | AcOH | N-benzylidene derivative | 298 |

| 4-Nitrobenzaldehyde | None | 4-Nitro-substituted Schiff base | 315 |

Schiff base derivatives show enhanced fluorescence, useful in bioimaging studies .

Oxidation of the Thioether Group

The thioether (–S–) is oxidized to sulfoxide or sulfone using H₂O₂ or mCPBA:

| Oxidizing Agent | Temperature | Product | Sulfur Oxidation State |

|---|---|---|---|

| H₂O₂ (30%) | 25°C | Sulfoxide derivative | +4 |

| mCPBA | 0°C | Sulfone derivative | +6 |

Sulfone derivatives exhibit increased metabolic stability in pharmacokinetic assays.

Metal Complexation

The thiadiazole sulfur and indole nitrogen act as ligands for transition metals:

| Metal Salt | Solvent | Complex Formed | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH | Cu(II)-thiadiazole complex | 8.2 ± 0.3 |

| ZnCl₂ | EtOH | Zn(II)-indole complex | 6.9 ± 0.2 |

Metal complexes are studied for their antineoplastic and antimicrobial activities .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C–S bond cleavage in the thiadiazole ring:

| Light Source | Duration | Major Product | Quantum Yield (Φ) |

|---|---|---|---|

| UV-C | 2 h | Thiophene derivative | 0.12 |

This reaction is critical for understanding environmental degradation pathways.

Key Research Findings:

-

Reaction selectivity : The thiadiazole ring reacts preferentially over the indole moiety in electrophilic substitutions due to higher electron deficiency.

-

Biological implications : Sulfone derivatives (from oxidation) show 3-fold higher CK2 inhibition (IC₅₀ = 0.8 μM) compared to the parent compound.

-

Synthetic utility : Schiff base derivatives exhibit fluorescence quantum yields up to 0.45, enabling cellular tracking in cancer models .

相似化合物的比较

Table 1: Comparison of substituents, yields, and melting points

Key Observations :

- Electron-Withdrawing Groups : Compounds like 5j (4-chlorobenzylthio) exhibit higher melting points (138–140°C) compared to 5h (benzylthio; 133–135°C), suggesting enhanced crystallinity due to halogen interactions .

- Bulkier Substituents : The target compound’s 2-(indolin-1-yl)-2-oxoethyl group may reduce solubility compared to smaller substituents (e.g., methylthio in 5f, ) but improve target binding through hydrophobic or aromatic interactions .

Table 2: Anticancer and antimicrobial activities of analogues

Key Observations :

- Akt Inhibition : Compounds 3 and 8 () inhibit Akt by 86–92%, suggesting that the target compound’s naphthalene and indole groups could similarly engage in π-π interactions or hydrogen bonding with kinase domains .

- Antimicrobial Potential: Thiadiazole-thione derivatives (e.g., 5c, ) show moderate antimicrobial activity, implying that the target compound’s thioether linkage may enhance membrane permeability .

Spectroscopic and Analytical Data

Table 3: NMR and HRMS trends in analogues

| Compound ID | ¹H NMR Shifts (δ ppm) | HRMS [M+H]+ | Source |

|---|---|---|---|

| 6b () | 5.38 (–NCH2CO–), 8.36 (triazole) | 404.1348 (calc: 404.1359) | |

| 4g () | 7.25–8.40 (aromatic H) | 456.44 (calc: 456.56) | |

| 5j () | Not reported | N/A |

Key Observations :

常见问题

Q. What are the common synthetic routes for synthesizing N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide and its key intermediates?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiadiazole core via cyclization. For example, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine yields intermediates like 2-chloro-N-(5-phenyl-oxadiazol-2-yl)acetamide .

- Step 2: Thioether linkage introduction. Reacting intermediates with thiol-containing compounds (e.g., 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol) in acetone with K₂CO₃ under reflux forms the thioacetamide bridge .

- Step 3: Final coupling. Condensation of naphthalene-1-ylacetic acid derivatives with the thiadiazole-thioacetamide intermediate under acidic or basic conditions completes the synthesis .

Q. Table 1: Key Synthetic Routes

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Critical for verifying substituent positions. For example, aromatic protons in the naphthalene group appear as multiplet signals at δ 7.2–8.4 ppm, while the indoline carbonyl resonates at ~165 ppm in ¹³C NMR .

- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at 1670–1690 cm⁻¹, C-N stretch at 1250–1300 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight. For instance, [M+H]+ peaks at m/z 450–470 match calculated values for derivatives .

Q. What are the critical purification methods for this compound?

Methodological Answer:

- Recrystallization: Ethanol or DMF/acetic acid mixtures are optimal for removing unreacted starting materials .

- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) resolves polar byproducts .

- TLC Monitoring: Hexane:ethyl acetate (8:2) ensures reaction completion and purity >95% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

Methodological Answer:

- Catalyst Screening: Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilic substitution efficiency in thioether formation .

- Solvent Optimization: Use DMF instead of acetone for higher solubility of aromatic intermediates, reducing reaction time by 30% .

- Temperature Control: Lowering reflux temperature from 80°C to 60°C minimizes side reactions (e.g., hydrolysis of acetamide) .

Q. How to address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- DEPT-135 NMR: Resolves overlapping signals in crowded regions (e.g., differentiating methylene protons in the thioacetamide bridge) .

- 2D NMR (COSY, HSQC): Maps coupling between aromatic protons in naphthalene and indoline groups .

- X-ray Crystallography: Provides definitive confirmation of stereochemistry and bond angles, as seen in related thiadiazole-acetamide structures .

Q. What methodologies are used to evaluate the biological activity of this compound?

Methodological Answer:

Q. Table 2: Biological Activity Data

| Assay | Target | Result | Reference |

|---|---|---|---|

| AChE Inhibition | Human erythrocytes | IC₅₀ = 1.8 µM | |

| Antimicrobial | S. aureus | MIC = 12.5 µg/mL |

Q. How can computational chemistry guide the design of derivatives with enhanced activity?

Methodological Answer:

- Quantum Chemical Calculations (DFT): Predict reactivity descriptors (e.g., Fukui indices) to identify sites for electrophilic substitution .

- Molecular Dynamics (MD) Simulations: Assess stability of ligand-protein complexes (e.g., binding to AChE over 100 ns trajectories) .

- QSAR Models: Correlate substituent electronegativity with antimicrobial potency (R² = 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。